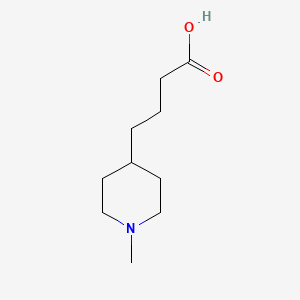
(1r,4r)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,4R)-4-((tert-butoxycarbonyl)(tetrahydro-2H-pyran-4-yl)amino)cyclohexanecarboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
- The compound is a cyclohexane derivative.
- It contains an amino group (NH₂) and a carboxylic acid group (COOH).
- The stereochemistry is specified as (1R,4R), indicating the absolute configuration of the chiral centers.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This step prevents unwanted reactions during subsequent transformations.
Ring Formation: The protected amine reacts with a suitable diene (such as tetrahydro-2H-pyran) to form a cyclic compound.
Deprotection: The Boc group is removed, revealing the amino group.
Carboxylation: The carboxylic acid group is introduced using appropriate reagents.
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. Specific details may vary based on proprietary processes employed by manufacturers.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the alcohol group to a carbonyl group.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: The alcohol group may be converted to a ketone or an aldehyde.
- Reduction: The carbonyl group can be reduced to an alcohol.
- Substitution: Various derivatives with modified functional groups can be obtained.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: As a potential drug candidate due to its unique structure and potential biological activity.
Chemical Synthesis: As a building block for more complex molecules.
Materials Science: For designing functional materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways within cells.
Comparación Con Compuestos Similares
While there are no direct analogs, we can compare it to related cyclohexane-based compounds. Some similar compounds include:
- Cyclohexanecarboxylic acid
- Tetrahydro-2H-pyran derivatives
Propiedades
Fórmula molecular |
C17H29NO5 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl-(oxan-4-yl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO5/c1-17(2,3)23-16(21)18(14-8-10-22-11-9-14)13-6-4-12(5-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) |
Clave InChI |
DNWLWPOTYHMZMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1CCC(CC1)C(=O)O)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-Methylphenyl)phenyl]ethan-1-amine](/img/structure/B12068155.png)






![N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B12068193.png)




![4-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B12068219.png)
![Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-](/img/structure/B12068220.png)
